![molecular formula C22H18F3N5O2 B2500321 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 895000-60-9](/img/structure/B2500321.png)
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N5O2 and its molecular weight is 441.414. The purity is usually 95%.
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Scientific Research Applications
ENPP1 Inhibition for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway. Researchers have discovered that derivatives of our compound possess inhibitory activities against ENPP1 . Specifically, compounds labeled as 16e and 10ak exhibit potent ENPP1 inhibition. These inhibitors could potentially enhance the STING pathway, promoting anti-cancer immune responses. Moreover, both compounds demonstrate high microsomal stabilities in human, rat, and mouse liver microsomes, making them promising candidates for further investigation in cancer immunotherapy.
Antibacterial and Antifungal Properties
While not explicitly mentioned for this specific compound, related pyrimidinone derivatives have demonstrated broad-spectrum antibacterial activity. For instance, the compound 2-thioxodihydropyrido[2,3-d]pyrimidine 10a exhibited antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL. Additionally, it showed reasonable antifungal activity with an MIC of 31.25 μg/mL . Although further studies are needed to confirm similar effects for our compound, its structural similarity suggests potential antimicrobial properties.
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-6-7-18(14(2)8-13)30-20-17(10-27-30)21(32)29(12-26-20)11-19(31)28-16-5-3-4-15(9-16)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTANRIDQEMPYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
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